molecular formula C13H15BrO2 B13671618 tert-Butyl 2-(3-bromophenyl)acrylate

tert-Butyl 2-(3-bromophenyl)acrylate

Cat. No.: B13671618
M. Wt: 283.16 g/mol
InChI Key: QUYNNRIBKGRVLY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-bromophenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromophenyl)acrylate typically involves the esterification of 2-(3-bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 2-(3-bromophenyl)acrylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Addition Reactions: The acrylate moiety can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bond.

    Polymerization Reactions: The acrylate group can undergo radical polymerization to form polymers with various properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Michael Addition: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in solvents like toluene or ethyl acetate.

Major Products:

    Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

    Addition Products: Compounds with new carbon-carbon or carbon-heteroatom bonds formed at the acrylate moiety.

    Polymers: High molecular weight materials with repeating acrylate units.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-bromophenyl)acrylate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to modify biomolecules or as a precursor in the synthesis of bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-bromophenyl)acrylate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the nucleophile adds to the double bond of the acrylate moiety, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds. In polymerization reactions, the acrylate group undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers.

Comparison with Similar Compounds

    tert-Butyl Acrylate: Similar in structure but lacks the bromophenyl group. It is used in the production of polymers and copolymers.

    2-(3-Bromophenyl)acrylic Acid: The acid form of tert-Butyl 2-(3-bromophenyl)acrylate, used in organic synthesis.

    Methyl 2-(3-bromophenyl)acrylate: Similar to this compound but with a methyl ester group instead of a tert-butyl group.

Uniqueness: this compound is unique due to the presence of both the tert-butyl and bromophenyl groups, which impart specific reactivity and properties. The tert-butyl group provides steric hindrance and hydrophobicity, while the bromophenyl group allows for further functionalization through substitution reactions.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

tert-butyl 2-(3-bromophenyl)prop-2-enoate

InChI

InChI=1S/C13H15BrO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3

InChI Key

QUYNNRIBKGRVLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)Br

Origin of Product

United States

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